2-Ethoxy-2-phenylacetic Acid (EPAA): Comprehensive Safety Data, Handling Guidelines, and Synthetic Workflows in Oncology
2-Ethoxy-2-phenylacetic Acid (EPAA): Comprehensive Safety Data, Handling Guidelines, and Synthetic Workflows in Oncology
Executive Summary
As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate alpha-alkoxy phenylacetic acids as critical building blocks. 2-Ethoxy-2-phenylacetic acid (EPAA, CAS 33224-99-6) is a highly versatile intermediate utilized extensively in the synthesis of targeted oncology therapeutics, specifically glutaminase 1 (GLS1) inhibitors and novel kinase inhibitors[1][2]. This technical guide synthesizes authoritative safety data with field-proven, self-validating laboratory protocols to ensure both operational safety and synthetic success.
Part 1: Physicochemical Profiling and Hazard Causality
Before deploying EPAA in a synthetic campaign, it is critical to understand its physicochemical properties and the mechanistic basis of its hazard profile.
Table 1: Physicochemical and Regulatory Profile
| Parameter | Specification |
| Chemical Name | 2-ethoxy-2-phenylacetic acid |
| CAS Number | 33224-99-6 |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| GHS Classifications | Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336) |
| Signal Word | Danger |
Hazard Causality: The hazard profile of EPAA is directly dictated by its molecular architecture. According to the 3[3], the carboxylic acid moiety provides mild acidity, which disrupts the localized pH upon contact with mucosal or ocular tissues, resulting in severe eye damage (H318) and skin irritation (H315)[4]. Furthermore, the incorporation of the lipophilic ethoxy and phenyl groups significantly enhances the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid dermal penetration and systemic absorption, which can lead to transient central nervous system depression or specific target organ toxicity (STOT SE 3) upon acute exposure[3].
Part 2: Self-Validating Laboratory Handling Protocols
Standard operating procedures (SOPs) must go beyond mere compliance; they must be designed as self-validating systems to ensure absolute safety and reproducibility.
Engineering Controls & PPE:
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Ventilation: Handle strictly within a Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 80–120 fpm.
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PPE: Nitrile gloves (minimum 4 mil thickness) are required. Due to the severe eye damage hazard (H318), tightly fitting safety goggles and a face shield are mandatory[4].
Self-Validating Spill Management & Decontamination:
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Containment: Isolate the spill and cover with a chemically inert absorbent (e.g., diatomaceous earth).
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Neutralization: Treat the affected area with a 5% aqueous sodium bicarbonate ( NaHCO3 ) solution. Causality: The weak base neutralizes the carboxylic acid, forming a highly water-soluble, non-hazardous sodium salt.
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Validation: This protocol is self-validating. Apply universal pH indicator paper to the cleaned surface. A stable pH reading of 7.0–7.5 confirms complete neutralization of the acid hazard. Do not proceed with the final solvent wipe-down until this pH is achieved.
Part 3: Synthetic Utility & Mechanistic Application in Oncology
EPAA is a critical precursor in the synthesis of GLS1 inhibitors (e.g., 1,3,4-thiadiazole derivatives) and various kinase inhibitors[1][2]. In the context of tumor metabolism, cancer cells rely heavily on glutamine to fuel the tricarboxylic acid (TCA) cycle—a metabolic reprogramming phenomenon linked to the Warburg effect[1]. By coupling EPAA to specific amine scaffolds, we generate potent allosteric inhibitors that block GLS1, thereby starving the tumor of glutamate and alpha-ketoglutarate[1].
Fig 1: GLS1-mediated tumor metabolism pathway and targeted inhibition by EPAA-derived compounds.
Part 4: Standardized Experimental Workflow for Amide Coupling
When synthesizing EPAA-derived inhibitors, the primary chemical challenge is preventing epimerization at the alpha-chiral center (the benzylic carbon). The ethoxy group introduces both steric bulk and inductive electron-withdrawal, making the alpha-proton relatively acidic.
Expert Insight on Reagent Selection: I mandate the use of uronium-based coupling reagents (e.g., TBTU) over traditional carbodiimides (like EDC) for this substrate. TBTU rapidly converts the acid into an active OBt ester, minimizing the lifetime of the activated intermediate and suppressing base-catalyzed epimerization[2]. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the activated acyl species.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve EPAA (1.0 eq) and the target amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 21°C under an inert nitrogen atmosphere[1].
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Activation: Add TBTU (1.0 eq) to the solution. The reaction mixture will undergo a slight color change as the active ester forms[2].
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Coupling: Dropwise add DIPEA (3.0 eq). Stir the resulting solution at 21°C for 1.5 hours[1].
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Self-Validating Quench: Monitor the reaction via LC-MS. Validation Check: The reaction is deemed complete only when the EPAA mass envelope (m/z 179 [M-H]-) is entirely depleted and the product mass is dominant. Quench with saturated aqueous NH4Cl .
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Purification: Purify the crude product using Strong Cation Exchange (SCX) chromatography. Elute the desired product using 1M ammonia in methanol, followed by concentration and optional silica gel chromatography[1].
Fig 2: Standardized step-by-step laboratory workflow for the amide coupling of EPAA.
References
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2-ethoxy-2-phenylacetic acid — Chemical Substance Information Source: NextSDS Database URL:[Link]
- WO2015181539A1 - 1, 3, 4-thiadiazole compounds and their use in treating cancer Source: Google Patents URL
- Source: Google Patents (WO2011116100A1 equivalent)
